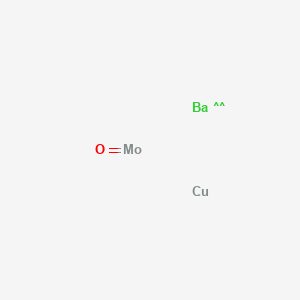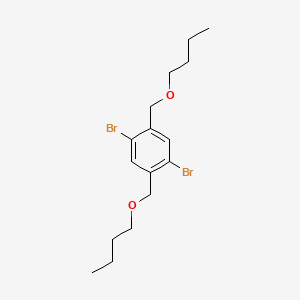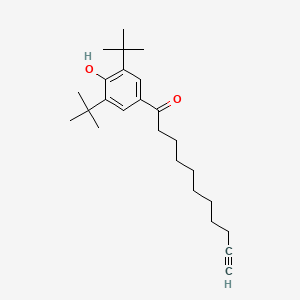
2H-Pyrrole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole 1-oxide is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and an oxygen atom attached to the nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyrrolines or pyrrolidines. Another method includes the dearomatization of 1H-pyrrole. Additionally, ring construction via catalytic cycloaddition and rearrangement of 3H-pyrroles are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using suitable oxidizing agents under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrole 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-chlorosuccinimide and N-bromosuccinimide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole N-oxides, while reduction may yield pyrrolidines.
Applications De Recherche Scientifique
2H-Pyrrole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of conducting polymers, such as polypyrrole, which have applications in sensors, batteries, and other electronic devices
Mécanisme D'action
The mechanism of action of 2H-Pyrrole 1-oxide involves its interaction with various molecular targets and pathways. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can also act as a free radical scavenger, which is of particular interest in the study of oxidative stress and related diseases .
Comparaison Avec Des Composés Similaires
2H-Pyrrole 1-oxide can be compared with other similar compounds, such as:
1H-Pyrrole: Unlike this compound, 1H-Pyrrole is aromatic and lacks the oxygen atom attached to the nitrogen.
Pyrrolidine: This compound is a saturated analog of pyrrole and does not contain the double bonds present in this compound.
Propriétés
Numéro CAS |
672946-23-5 |
|---|---|
Formule moléculaire |
C4H5NO |
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
1-oxido-2H-pyrrol-1-ium |
InChI |
InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-3H,4H2 |
Clé InChI |
LSWPIBCHBDMSQH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)

![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)


![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


